![molecular formula C19H17N3O2 B3863628 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile](/img/structure/B3863628.png)
2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile, also known as BIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIA is a member of the benzimidazole family, which is known for its diverse biological activities such as antiviral, antitumor, and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile induces apoptosis in cancer cells by activating the caspase pathway. 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile also inhibits the replication of the hepatitis B virus by interfering with the viral DNA polymerase activity.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of the hepatitis B virus, and inhibit the growth of Candida albicans. 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has also been shown to have antioxidant activity and to inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile in lab experiments include its potential antitumor, antiviral, and antifungal activities. 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile in lab experiments include its limited solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile. One potential direction is to study the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile in more detail to better understand its effects on cancer cells, the hepatitis B virus, and Candida albicans. Another direction is to explore the potential use of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile as a therapeutic agent in the treatment of cancer, viral infections, and fungal infections. Additionally, further research could be done to optimize the synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile and to develop more efficient methods for its use in lab experiments.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has shown potential in various fields of scientific research. It has been studied for its antitumor activity, where it inhibits the growth of cancer cells by inducing apoptosis. 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has also been studied for its antiviral activity, where it inhibits the replication of the hepatitis B virus. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has been shown to have antifungal activity against Candida albicans.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-24-18-13(7-6-10-17(18)23-2)11-14(12-20)19-21-15-8-4-5-9-16(15)22-19/h4-11H,3H2,1-2H3,(H,21,22)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZWMILFGUVCL-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)prop-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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